2-Amino-2-(4-methylphenyl)acetonitrile 2-Amino-2-(4-methylphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 56464-69-8
VCID: VC4601821
InChI: InChI=1S/C9H10N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,11H2,1H3
SMILES: CC1=CC=C(C=C1)C(C#N)N
Molecular Formula: C9H10N2
Molecular Weight: 146.193

2-Amino-2-(4-methylphenyl)acetonitrile

CAS No.: 56464-69-8

Cat. No.: VC4601821

Molecular Formula: C9H10N2

Molecular Weight: 146.193

* For research use only. Not for human or veterinary use.

2-Amino-2-(4-methylphenyl)acetonitrile - 56464-69-8

Specification

CAS No. 56464-69-8
Molecular Formula C9H10N2
Molecular Weight 146.193
IUPAC Name 2-amino-2-(4-methylphenyl)acetonitrile
Standard InChI InChI=1S/C9H10N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,11H2,1H3
Standard InChI Key JBPGQESINKVYLD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C#N)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is 2-(2-amino-4-methylphenyl)acetonitrile, with a molecular weight of 146.19 g/mol. Its structure consists of:

  • A benzene ring substituted with a methyl group at the para position.

  • An amino group (-NH2_2) at the ortho position relative to the methyl group.

  • An acetonitrile group (-CH2_2CN) attached to the benzene ring.

The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups creates a polarized electronic environment, influencing its reactivity .

Key Physicochemical Properties:

PropertyValueSource
Melting Point190–192°C
Density1.1 ± 0.1 g/cm³
Boiling Point312.0 ± 0.0°C (at 760 mmHg)
SolubilityModerate in polar solvents

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route involving:

  • Condensation: 4-Methylbenzaldehyde reacts with benzhydrylamine and trimethylsilyl cyanide to form a protected aminonitrile intermediate .

  • Acid Hydrolysis: The intermediate is treated with hydrochloric acid (HCl) and trifluoroacetic acid (TFA) to yield (4-methylphenyl)glycine .

  • Nitrile Formation: Subsequent reaction with thionyl chloride (SOCl2_2) in methanol produces the final acetonitrile derivative .

Reaction Scheme:

4-MethylbenzaldehydeNH3,KCNStrecker SynthesisAminonitrile IntermediateHCl/TFAHydrolysis(4-Methylphenyl)glycineSOCl2Methanol2-Amino-2-(4-methylphenyl)acetonitrile\text{4-Methylbenzaldehyde} \xrightarrow[\text{NH}_3, \text{KCN}]{\text{Strecker Synthesis}} \text{Aminonitrile Intermediate} \xrightarrow[\text{HCl/TFA}]{\text{Hydrolysis}} \text{(4-Methylphenyl)glycine} \xrightarrow[\text{SOCl}_2]{\text{Methanol}} \text{2-Amino-2-(4-methylphenyl)acetonitrile}

Industrial Production

Industrial methods optimize yield and purity using continuous flow reactors and catalytic systems. For example, hydrazine hydrate reductions under controlled pH (6–7) and temperature (60–80°C) enhance efficiency .

Biological Activities

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values ranging from 0.0048 to 0.039 mg/mL. The nitrile group’s hydrolysis to reactive intermediates disrupts bacterial cell wall synthesis.

Neuroprotective Effects

The amino group facilitates competitive inhibition of L-phenylalanine transporters, modulating neurotransmitter synthesis (e.g., dopamine, serotonin) and offering potential in neurodegenerative disease research .

Mechanism of Action

Enzymatic Interactions

  • Nitrile Hydratase Activation: The nitrile group hydrolyzes to form amide intermediates, which inhibit bacterial metalloenzymes (e.g., penicillin-binding proteins).

  • Amino Group Reactivity: Acts as a nucleophile in Schiff base formation, disrupting redox homeostasis in cancer cells.

Cellular Pathways

  • MAPK/ERK Signaling: Modulates stress-responsive pathways, reducing oxidative damage in neuronal cells.

  • p53 Activation: Induces apoptosis in cancer cells via p53-dependent DNA repair mechanisms.

Applications in Scientific Research

Organic Synthesis

  • Chiral Building Block: Used in asymmetric synthesis of β-amino alcohols and heterocycles (e.g., thiadiazoles) .

  • Polymer Chemistry: Serves as a monomer for conductive polymers due to its electron-deficient nitrile group.

Pharmaceutical Development

  • Drug Intermediates: Key precursor for glutaminase inhibitors (e.g., CB-839 analogs) targeting cancer metabolism .

  • Antidepressant Research: Structural analogs show affinity for serotonin receptors (5-HT1A_{1A}) .

Comparison with Related Compounds

CompoundStructureKey DifferencesBiological Activity
PhenylglycineC8H9NO2\text{C}_8\text{H}_9\text{NO}_2Lacks methyl and nitrile groupsLimited antimicrobial activity
4-Methylbenzyl CyanideC9H9N\text{C}_9\text{H}_9\text{N}No amino groupIndustrial solvent, low bioactivity
2-Amino-4-chlorophenylacetonitrileC8H7ClN2\text{C}_8\text{H}_7\text{ClN}_2Chlorine substituentEnhanced anticancer potency

Future Research Directions

  • Structure-Activity Relationships (SAR): Optimize substituents to enhance blood-brain barrier penetration for neurological applications .

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes using engineered nitrilases (e.g., Rhodococcus rhodochrous variants) .

  • Nanoparticle Delivery Systems: Encapsulate the compound in lipid-based carriers to improve bioavailability.

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